molecular formula C11H11ClN2O B2531183 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1253395-05-9

6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B2531183
CAS RN: 1253395-05-9
M. Wt: 222.67
InChI Key: GUPQHVBFJOLHIE-UHFFFAOYSA-N
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Description

“6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The Mannich base technique using a Cu (II) catalyst has also been used to prepare a series of imidazole derivatives .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular formula of “6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is C11H11ClN2O, and its molecular weight is 222.67.

Scientific Research Applications

Mechanism of Action

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . For instance, compound 6f, a derivative of imidazole, inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .

Safety and Hazards

While specific safety and hazard information for “6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde” is not available, it’s important to note that imidazole derivatives can have various biological activities, which could potentially include harmful effects . Therefore, it’s crucial to handle these compounds with care and use appropriate safety measures.

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is significant potential for the development of new drugs . Continued research into the synthesis, properties, and biological activities of these compounds will be crucial for advancing their therapeutic applications .

properties

IUPAC Name

6-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPQHVBFJOLHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde

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